

An In-depth Technical Guide to Sodium Feredetate (CAS Number: 15708-41-5)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium feredetate, also known as sodium iron(III) ethylenediaminetetraacetate, is a chelated iron compound utilized primarily for the treatment and prevention of iron deficiency anemia. Its unique chemical structure, where ferric iron is sequestered by the chelating agent ethylenediaminetetraacetic acid (EDTA), confers distinct advantages over traditional ferrous iron salts, including enhanced bioavailability, particularly in the presence of dietary inhibitors, and a more favorable gastrointestinal tolerability profile. This technical guide provides a comprehensive overview of the current scientific knowledge on sodium feredetate, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and a review of clinical efficacy and safety data. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts in the pharmaceutical and nutritional sciences.

Introduction

Iron deficiency remains a global health challenge, necessitating the development of effective and well-tolerated iron supplementation strategies. **Sodium feredetate** (CAS 15708-41-5) has emerged as a significant advancement in this field. As an un-ionized ferric iron complex, it is designed to overcome the limitations associated with conventional iron salts, such as poor absorption and gastrointestinal side effects.[1][2] This guide aims to consolidate the technical



information available on **sodium feredetate** to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

Sodium feredetate is a yellow to yellowish-brown crystalline powder that is hygroscopic in nature.[3] It is highly soluble in water but sparingly soluble in organic solvents like ethanol and acetone.[3][4]

Table 1: Physicochemical Properties of Sodium Feredetate

| Property | Value | Reference(s) |
|----------------------|--|--------------|
| CAS Number | 15708-41-5 | [3] |
| Molecular Formula | C10H12FeN2NaO8 | [3] |
| Molecular Weight | 367.05 g/mol | [3] |
| Appearance | Yellow to yellowish-brown crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| pH (1% w/v solution) | 4.0 - 6.5 | [3] |
| Melting Point | ~80 °C (anhydrous); 250- 260°C (form not specified) | [3][4] |
| Loss on Drying | 4.0% to 13.5% | [5] |

Mechanism of Action and Pharmacokinetics Mechanism of Action

The primary mechanism of action of **sodium feredetate** revolves around its ability to deliver iron for absorption in the gastrointestinal tract in a protected form.[2] The EDTA chelate shields the ferric iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins, which are common in plant-based diets.[2][3] This protection ensures a higher concentration of soluble iron is available for absorption in the duodenum and proximal jejunum. [2][6]



Upon reaching the small intestine, the iron-EDTA complex is thought to interact with the enterocytes. The acidic microenvironment at the brush border may facilitate the dissociation of iron from the EDTA chelate, allowing the released iron to be reduced to its ferrous state (Fe²⁺) by duodenal cytochrome B (Dcytb) and subsequently transported into the enterocyte via the Divalent Metal Transporter 1 (DMT1).[2] Once inside the enterocyte, the iron joins the intracellular iron pool and can be stored as ferritin or transported across the basolateral membrane into the bloodstream via ferroportin. In the circulation, it binds to transferrin for transport to sites of utilization, primarily the bone marrow for hemoglobin synthesis.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters for the intact **sodium feredetate** complex in humans, such as Cmax, Tmax, and AUC, are not readily available in the public domain. The assessment of the bioavailability of iron preparations is complex due to the presence of endogenous iron. However, studies have indicated that the relative bioavailability of iron from **sodium feredetate** is two to three times higher than that of ferrous sulfate, especially in the presence of dietary inhibitors.[3][7]

Clinical Efficacy and Safety Clinical Efficacy

Multiple clinical studies have demonstrated the efficacy of **sodium feredetate** in treating iron deficiency anemia, particularly in pregnant women. These studies consistently show a significant increase in hemoglobin levels.

Table 2: Summary of Clinical Efficacy Data for Sodium Feredetate in Anemia



| Study Population | Treatment Groups | Key Findings | Reference(s) |
|---------------------------------------|---|--|--------------|
| Pregnant women with anemia | Group A: Sodium feredetate (33 mg elemental iron) BID; Group B: Sodium feredetate (66 mg elemental iron) BID; Group C: Ferrous fumarate (100 mg elemental iron) BID | Mean rise in hemoglobin: Group A: 1.79 g/dL; Group B: 1.84 g/dL; Group C: 1.63 g/dL. Low doses of sodium feredetate produced comparable results to a higher dose of ferrous fumarate. | [8] |
| Pregnant women with anemia | Sodium feredetate vs. Ferrous sulfate | After 2 months of treatment, hemoglobin increased from 8.79 ± 1.39 g/dL to 10.91 ± 1.38 g/dL in the sodium feredetate group. The rise in hemoglobin was significantly higher (p <0.001) compared to the ferrous sulfate group. | [6] |
| Pregnant women with anemia | Sodium feredetate (151.7 to 227.55 mg) BID or TID | The average hemoglobin level increased from 8.7 g/dL to 11.2 g/dL, with a mean gain of 2.5 g/dL (p < 0.001). | [9] |
| Patients with hemoglobin < 10 g/dL | Sodium feredetate syrup (10-15 ml) once or twice daily for 21 days | 82.5% of patients responded to treatment with a minimum 1 g/dL increase in hemoglobin. | [1] |



Safety and Tolerability

Sodium feredetate is generally well-tolerated, with a lower incidence of gastrointestinal side effects (e.g., nausea, constipation, metallic taste) compared to traditional iron salts.[2][10] This improved tolerability is attributed to the chelated nature of the iron, which reduces its direct irritation of the gastrointestinal mucosa.[2]

Table 3: Toxicological Data for Sodium Feredetate

| Parameter | Species | Value | Reference(s) |
|-----------------|---------|--|--------------|
| Oral LD50 | Rat | > 2,000 mg/kg; 5,000 mg/kg | [11][12] |
| Inhalation LC50 | Rat | > 2.75 mg/L (4 h) | [11] |
| Dermal LD50 | Rat | > 2,000 mg/kg | [11] |
| Carcinogenicity | - | Not reported as a carcinogen by IARC, NTP, ACGIH, OSHA | [12] |

Experimental Protocols Synthesis of Sodium Feredetate

A common laboratory-scale synthesis of **sodium feredetate** involves the reaction of an iron(III) salt with a sodium salt of EDTA.[4][13]

Protocol: Synthesis from Ferric Chloride and Disodium Edetate[13]

- Preparation of Reactants:
 - Prepare a solution of ferric chloride (FeCl₃) in water. The molar concentration can range from 0.20 to 0.60 mol/L.
 - Prepare a solution of disodium edetate (Na₂EDTA) in water.
- Reaction:



- Heat the ferric chloride solution to 80-100°C.
- Slowly add the disodium edetate solution to the heated ferric chloride solution with continuous stirring. The molar ratio of ferric chloride to disodium edetate should be approximately 1:1.
- Maintain the reaction temperature and continue stirring for 30-90 minutes.
- · pH Adjustment:
 - Adjust the pH of the reaction mixture to approximately 5-8 using a solution of sodium bicarbonate (NaHCO₃).
- · Crystallization and Purification:
 - Add ethanol to the solution to induce crystallization of **sodium feredetate**.
 - Cool the mixture and allow it to stand for crystallization to complete.
 - Collect the crystals by filtration.
 - Wash the crystals with ethanol to remove impurities.
- Drying:
 - Dry the purified crystals under vacuum to obtain the final product.

Analytical Methods

Protocol: Assay for **Sodium Feredetate** (as per British Pharmacopoeia)[5]

This method determines the iron content of **sodium feredetate**.

- Sample Preparation:
 - Accurately weigh and dissolve 1 g of sodium feredetate in 40 ml of water in an iodine flask.
- Reaction:



- Add 20 ml of hydrochloric acid and 3 g of potassium iodide to the flask.
- Close the flask and allow the reaction to proceed in the dark for 5 minutes. This reaction liberates iodine.

Titration:

- Titrate the liberated iodine with a standardized 0.1M sodium thiosulfate solution.
- Use starch mucilage as an indicator, adding it towards the end of the titration (when the solution turns pale yellow). The endpoint is the disappearance of the blue color.

Blank Titration:

 Perform a blank titration using the same procedure without the sodium feredetate sample.

Calculation:

- The difference between the sample and blank titrations represents the amount of sodium thiosulfate required to react with the liberated iodine.
- Each ml of 0.1M sodium thiosulfate is equivalent to 36.71 mg of C10H12FeN2NaO8.

Protocol: Determination of Free Iron[5]

This method uses spectrophotometry to determine the amount of unchelated iron.

- Standard and Sample Preparation:
 - Prepare an iron standard solution (25 ppm of Fe(III)).
 - Dissolve 0.2 g of sodium feredetate in sufficient water to produce 20 ml and filter.

Reaction:

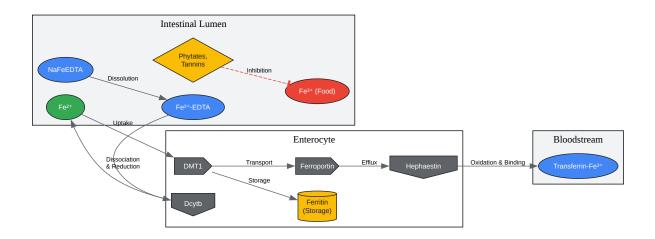
Label three tubes: A, B, and C.



- To tube A, add 5 ml of the sample filtrate and 1 ml of a 1.0% w/v solution of disodium catechol-3,5-disulphonate.
- To tube B (sample blank), add 5 ml of the sample filtrate and 1 ml of water.
- To tube C (standard), add 4 ml of water, 1 ml of the iron standard solution, and 1 ml of the disodium catechol-3,5-disulphonate solution.
- Measurement:
 - Measure the absorbance of solution A at 670 nm using solution B as the reference.
 - Measure the absorbance of solution C at 670 nm using water as the reference.
- Analysis:
 - The absorbance of solution A should not be greater than that of solution C.

Visualizations Signaling Pathway of Iron Absorption



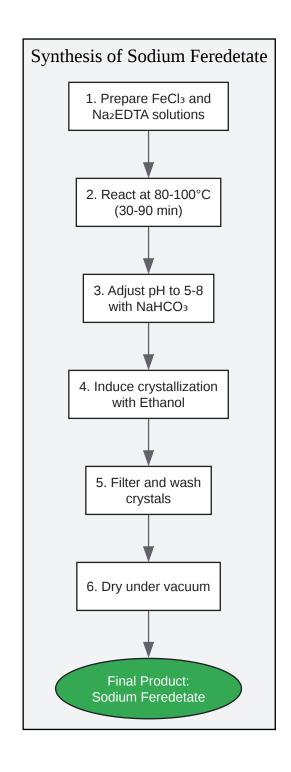


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Caption: Proposed mechanism of **sodium feredetate** absorption in the duodenum.

Experimental Workflow for Synthesis





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Caption: General workflow for the laboratory synthesis of **sodium feredetate**.

Conclusion



Sodium feredetate represents a significant therapeutic option in the management of iron deficiency anemia. Its chelated structure provides enhanced bioavailability and improved gastrointestinal tolerability compared to conventional iron salts. The data summarized in this guide underscore its clinical efficacy and safety profile. Further research, particularly in elucidating the precise pharmacokinetic profile of the intact chelate in humans and developing standardized analytical methods for its quantification in biological matrices, will be invaluable for optimizing its therapeutic use and supporting further drug development.

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References

- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. What is the mechanism of Sodium Feredetate? [synapse.patsnap.com]
- 3. Sodium Feredetate BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]
- 4. How High Purity Iron Supplement Agent Sodium Feredetate is Produced [vaibhavfinechem.com]
- 5. mubychem.net [mubychem.net]
- 6. ijrcog.org [ijrcog.org]
- 7. Registration Dossier ECHA [echa.europa.eu]
- 8. A randomised double-blind study comparing sodium feredetate with ferrous fumarate in anaemia in pregnancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benefit of Iron Supplementation with Ferric Sodium EDTA (NaFe 3+-EDTA) in the Treatment of Anemia during Pregnancy in Democratic Republic of Congo (FERARI Study) [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Sodium Feredetate SDS GHS, MSDS Sheet of Manufacturers [sodiumferedetate.com]



- 13. CN105837461A Production technology of high purity iron supplement agent sodium feredetate - Google Patents [patents.google.com]
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